molecular formula C18H15NO2 B15030184 2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B15030184
M. Wt: 277.3 g/mol
InChI Key: SADQNNIVDUABSE-CSKARUKUSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a compound belonging to the class of styrylquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core with a styryl group substituted at the 2-position and a methoxyphenyl group at the 3-position.

Preparation Methods

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves a condensation reaction. One common method is the Perkin reaction, where quinaldine or 8-hydroxyquinoline reacts with the appropriate aromatic aldehydes under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetic anhydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the styryl group to a single bond.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases. Common reagents include bromine or chlorine for halogenation reactions.

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) and tryparedoxin peroxidase (TXNPx) in Leishmania . These interactions disrupt the metabolic pathways of the parasite, leading to its death. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL include other styrylquinolines and quinoline derivatives. Some examples are:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H15NO2/c1-21-16-6-2-4-13(12-16)8-10-15-11-9-14-5-3-7-17(20)18(14)19-15/h2-12,20H,1H3/b10-8+

InChI Key

SADQNNIVDUABSE-CSKARUKUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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